![molecular formula C18H19BrN2O2 B3570004 N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B3570004.png)
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BML-275, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that plays a critical role in regulating cellular metabolism, making BML-275 a valuable tool for studying the role of AMPK in various physiological and pathological processes.
Mechanism of Action
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme. This leads to a decrease in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and HMG-CoA reductase. N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to activate other signaling pathways, such as the mTOR pathway, in a manner that is independent of AMPK.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease glucose uptake and glycogen synthesis in skeletal muscle cells, leading to an increase in fatty acid oxidation. N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis in tumor models. In addition, N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide is a valuable tool for studying the role of AMPK in various physiological and pathological processes. Its selectivity for AMPK and its potency make it a useful inhibitor for in vitro and in vivo experiments. However, like all research tools, N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has limitations. It is important to note that N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide may have off-target effects, and its use should be validated with appropriate controls.
Future Directions
There are several future directions for research involving N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of AMPK in cancer metabolism and the potential use of N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide as a cancer therapeutic. Another area of interest is the role of AMPK in aging and age-related diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more selective and potent AMPK inhibitors may lead to new insights into the role of AMPK in cellular metabolism and signaling pathways.
Scientific Research Applications
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been widely used as a research tool to investigate the role of AMPK in various cellular processes. It has been shown to inhibit AMPK activity in a dose-dependent manner, leading to changes in cellular metabolism and signaling pathways. N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been used to study the role of AMPK in cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKOGQTVQGVQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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